molecular formula C17H17N3O3S B5513445 ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B5513445
M. Wt: 343.4 g/mol
InChI Key: VOKKTMVNIUOSGF-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.09906259 g/mol and the complexity rating of the compound is 431. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 732818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research into the compound reveals its role in the synthesis of novel pyrido and thieno derivatives. Bakhite, Al‐Sehemi, and Yamada (2005) utilized ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, including a compound similar to the one , to create tetrahydropyridothienopyrimidine derivatives. These compounds are of interest due to their unique structural and potential pharmacological properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Creation of Heterocyclic Systems

Sherif, Youssef, Mobarak, and Abdel-fattah (1993) demonstrated the use of similar compounds in producing various thiazolopyrimidine, thiazolodipyrimidine, and heterocyclothiazolopyrimidine derivatives. These synthesized systems are significant for their diverse potential applications in medicinal chemistry (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Method for Preparing Esters and Amides

Santilli, Kim, and Wanser (1971) described a novel method to prepare esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, using a direct formation process from similar compounds. This method is noteworthy for its efficiency and potential in synthesizing a range of related compounds (Santilli, Kim, & Wanser, 1971).

Potential in Biological Evaluation

Shanmugasundaram, Harikrishnan, Aanandini, Kumar, and Sateesh (2011) synthesized ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido(2,3-d) pyrimidine-6-carboxylate derivatives, including compounds structurally similar to the compound . These derivatives were screened for antibacterial, antifungal, and antitumor activity, indicating their potential importance in pharmacological research (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).

Crystal Structure Analysis

Begum and Vasundhara (2009) focused on the crystal structure analysis of reduced pyrimidine derivatives, including ethyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Such analysis is crucial for understanding the molecular arrangement and potential interactions of these compounds (Begum & Vasundhara, 2009).

Synthesis and Antimicrobial Activity

Youssef and Amin (2012) explored the synthesis of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives, examining their antioxidant and antimicrobial activities. Their research highlights the potential use of these compounds in developing new antimicrobial agents (Youssef & Amin, 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, handling should be done with appropriate safety precautions .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, exploring its potential use in medicine or industry, and developing methods for its large-scale production .

Properties

IUPAC Name

ethyl 4-(4-methoxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-4-23-17(21)14-10(2)13-15(18-9-19-16(13)24-14)20-11-5-7-12(22-3)8-6-11/h5-9H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKKTMVNIUOSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.